1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine
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Overview
Description
1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive functions. The compound may modulate the activity of these receptors, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)piperazine
- 1-(3-chlorophenyl)-piperazine (m-CPP)
Comparison
1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine is unique due to the presence of both a chlorophenyl and a methoxyphenyl group attached to the piperazine ring. This structural feature may contribute to its distinct pharmacological properties compared to other piperazine derivatives. For example, 1-(3-chlorophenyl)piperazine and 1-(3-chlorophenyl)-piperazine (m-CPP) lack the methoxy group, which may result in different receptor binding affinities and biological activities.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-9-5-2-6-15(18)14-20-10-12-21(13-11-20)17-8-4-3-7-16(17)19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVLWBXKAOADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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